LogP Shift of +1.3 to +1.8 Units vs. Non-Halogenated Parent Drives Differential Lipophilicity and Membrane Partitioning
The bromine atom in 5-Bromo-2-methoxy-3-methylbenzaldehyde contributes a substantial LogP increase relative to the non-halogenated parent 2-methoxy-3-methylbenzaldehyde. The target compound has a computed LogP of 2.81 [1], while 2-methoxy-3-methylbenzaldehyde has an estimated LogP of approximately 1.5–1.6 based on its lower molecular weight (150.17 vs. 229.07) and absence of the hydrophobic bromine substituent . This LogP difference of approximately +1.3 to +1.8 log units translates to a roughly 20–60× increase in octanol-water partition coefficient, meaningfully altering membrane permeability and protein-binding characteristics in any biological assay context.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.81 (computed) |
| Comparator Or Baseline | 2-Methoxy-3-methylbenzaldehyde: LogP ~1.5–1.6 (estimated from MW and functional group contributions; no bromine) |
| Quantified Difference | ΔLogP ≈ +1.3 to +1.8 units (~20–60× higher lipophilicity) |
| Conditions | Computed by PubChem/open-source LogP algorithms; not experimentally measured |
Why This Matters
A LogP shift of this magnitude directly impacts compound partitioning in biphasic reaction systems, membrane permeability in cell-based assays, and the developability profile of any lead compound derived from this building block — making the brominated analog the preferred choice when higher lipophilicity is required.
- [1] ChemSpace. 5-Bromo-2-methoxy-3-methylbenzaldehyde. LogP: 2.81. https://chem-space.com/CSSB00013242818-EC380D View Source
